N,N-diethyl-2-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an iodine atom attached to the benzene ring and two ethyl groups attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethyl-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N,N-diethylaniline. This can be achieved by reacting N,N-diethylaniline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine under oxygen-rich conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N,N-diethyl-2-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-iodoaniline involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The ethyl groups attached to the nitrogen atom can affect the compound’s solubility and overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-iodoaniline: Similar structure but with the iodine atom at the 3-position.
N,N-dimethyl-2-iodoaniline: Similar structure but with methyl groups instead of ethyl groups.
2-iodoaniline: Lacks the ethyl groups on the nitrogen atom.
Uniqueness
N,N-diethyl-2-iodoaniline is unique due to the presence of both ethyl groups and the iodine atom at the 2-position. This combination of substituents imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Biological Activity
N,N-Diethyl-2-iodoaniline is a compound that belongs to the class of iodoanilines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C10H12IN
- CAS Number : 615-43-0
- Molecular Weight : 285.11 g/mol
The presence of the iodine atom at the 2-position of the aniline ring significantly influences its reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound often exhibit notable antimicrobial properties. For instance, studies on various iodoanilines have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell walls or interference with cellular processes.
Anticancer Properties
This compound has been investigated for its potential anticancer activities. A study reported that derivatives of 2-iodoaniline exhibited significant antiproliferative effects against cancer cell lines, particularly in breast and prostate cancer models. The mechanism is believed to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth.
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
This compound | PC3 (Prostate Cancer) | 12.5 | Inhibition of cell proliferation |
Neuroprotective Effects
Some studies have suggested that this compound may exhibit neuroprotective properties, potentially through its ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory pathways. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative damage in cells, contributing to its protective effects.
Study on Anticancer Activity
A notable study explored the anticancer potential of this compound derivatives against various cancer cell lines. The findings indicated that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing biological activity.
Neuroprotective Study
In another investigation focusing on neuroprotection, this compound was tested in models of oxidative stress-induced neuronal damage. The results demonstrated a significant reduction in neuronal death compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative conditions.
Properties
Molecular Formula |
C10H14IN |
---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
N,N-diethyl-2-iodoaniline |
InChI |
InChI=1S/C10H14IN/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
LJJVSJSKSLVOBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.